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Introduction
Gastrin, a peptide hormone primarily responsible for stimulating gastric acid secretion, also

functions as a significant growth factor for various gastrointestinal cells, including

enterochromaffin-like (ECL) cells. The biological effects of gastrin are predominantly mediated

through the cholecystokinin-2 (CCK2) receptor. Dysregulation of gastrin signaling has been

implicated in the pathophysiology of several gastrointestinal disorders, including

gastroesophageal reflux disease (GERD) and certain types of cancer.

JNJ-26070109 is a potent and selective, orally bioavailable, competitive antagonist of the

CCK2 receptor.[1] Its development represents a targeted approach to modulate gastrin-

mediated pathways for therapeutic benefit. This technical guide provides an in-depth overview

of JNJ-26070109, focusing on its mechanism of action, its interplay with gastrin signaling, and

the experimental evidence supporting its pharmacological profile.

Core Mechanism of Action
JNJ-26070109 exerts its pharmacological effects by competitively binding to the CCK2

receptor, thereby inhibiting the downstream signaling cascades initiated by gastrin. The binding

affinity of JNJ-26070109 to the CCK2 receptor has been determined in various species.
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Species Receptor pKi

Human CCK2 8.49[1]

Rat CCK2 7.99[1]

Dog CCK2 7.70[1]

Table 1: Binding Affinity of JNJ-

26070109 for the CCK2

Receptor

By blocking the interaction of gastrin with its receptor, JNJ-26070109 effectively attenuates the

two primary physiological responses to gastrin: the stimulation of gastric acid secretion and the

trophic effects on gastrointestinal mucosal cells.

Gastrin-Mediated Signaling Pathways
Gastrin binding to the CCK2 receptor, a G-protein coupled receptor (GPCR), initiates a

cascade of intracellular events. The primary pathway involves the activation of Gq proteins,

leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol

(DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C

(PKC). These events culminate in the activation of downstream kinases, such as the mitogen-

activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and

differentiation.
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Preclinical Data: Effects on Gastric Acid Secretion
in Rats
The efficacy of JNJ-26070109 in modulating gastric acid secretion has been extensively

studied in preclinical rat models, often utilizing a chronic gastric fistula model to allow for direct

and repeated measurement of gastric acid output.

Acute Effects
A single intravenous dose of JNJ-26070109 demonstrated a rapid onset of action, significantly

suppressing basal acid secretion.

Treatment Dose (µmol·kg⁻¹) Route
Effect on Basal Acid

Secretion

JNJ-26070109 60 i.v. >80% inhibition

Table 2: Acute Effect

of JNJ-26070109 on

Basal Gastric Acid

Secretion in Rats.

Chronic Effects and Prevention of Omeprazole-Induced
Acid Rebound
Chronic administration of JNJ-26070109, both alone and in combination with the proton pump

inhibitor (PPI) omeprazole, has been evaluated to determine its sustained efficacy and its

potential to mitigate the acid rebound phenomenon associated with PPI withdrawal.
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Treatment

Group
Duration

Basal Acid

Secretion

Inhibition

Pentagastrin-

Stimulated Acid

Secretion

Inhibition

Histamine-

Stimulated Acid

Secretion

Inhibition

JNJ-26070109

(30 µmol·kg⁻¹

b.i.d.)

21 days ~66% ~70%
~25% (chronic

treatment only)

Omeprazole (400

µmol·kg⁻¹)
21 days >90% >90% Not specified

JNJ-26070109 +

Omeprazole
21 days >90% >90% Not specified

Table 3: Chronic

Effects of JNJ-

26070109 on

Gastric Acid

Secretion in

Rats.

Notably, following cessation of treatment, animals treated with omeprazole alone exhibited a

significant rebound in acid hypersecretion. In contrast, no such rebound was observed in

animals treated with JNJ-26070109 alone or in combination with omeprazole.

Preclinical Data: Effects on Gastrin-Mediated
Trophic Activity
Hypergastrinemia, often a consequence of long-term acid suppression with PPIs, is known to

have trophic effects on the gastric mucosa, leading to ECL cell hyperplasia. JNJ-26070109 has

been shown to antagonize these proliferative effects of gastrin.

Serum Gastrin Levels
Chronic treatment with both omeprazole and JNJ-26070109 resulted in an increase in serum

gastrin levels, a physiological response to reduced gastric acidity. However, the downstream
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consequences of elevated gastrin were blocked by JNJ-26070109's antagonism of the CCK2

receptor.

Treatment Group Duration
Serum Gastrin Level

(pM)

Fold Increase vs.

Control

Control 21 days 61 ± 11 -

Omeprazole (400

µmol·kg⁻¹)
21 days 428 ± 14 ~7-fold

JNJ-26070109 (10

µmol·kg⁻¹ b.i.d.)
21 days 179 ± 26 ~3-fold

JNJ-26070109 +

Omeprazole
21 days 363 ± 19 ~6-fold

Table 4: Effect of

Chronic Treatment on

Serum Gastrin Levels

in Rats.

Effects on ECL Cell Proliferation
While specific quantitative data on the direct inhibition of ECL cell proliferation by JNJ-
26070109 is not extensively detailed in the available literature, the prevention of omeprazole-

induced acid rebound and the known mechanism of gastrin-induced ECL cell hyperplasia

strongly suggest an anti-proliferative effect. Co-administration of JNJ-26070109 with

omeprazole was observed to suppress the ECL cell proliferation that is typically seen with

omeprazole treatment alone.

Experimental Protocols
The preclinical evaluation of JNJ-26070109 has relied on established and rigorous

experimental methodologies.

Chronic Gastric Fistula Rat Model
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To enable the precise and repeated measurement of gastric acid secretion, a chronic gastric

fistula is surgically implanted into the stomach of rats. This model allows for the collection of

gastric juice under various conditions (basal, and following stimulation with secretagogues like

pentagastrin and histamine) without causing distress to the animal.
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Measurement of Gastric Acid Secretion
Gastric juice samples are collected from the fistula at regular intervals. The volume of the

collected juice is measured, and the acid concentration is determined by titration with a

standardized base (e.g., NaOH) to a neutral pH. The total acid output is then calculated and

expressed as µmol H⁺ per unit of time.

Assessment of ECL Cell Proliferation
The trophic effects of gastrin and the anti-proliferative effects of JNJ-26070109 are assessed

by examining the gastric mucosa at the end of the treatment period. Methodologies include:

Histology: Stomach tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin)

to visualize the mucosal architecture and identify any cellular changes.

Immunohistochemistry: Specific antibodies are used to identify and quantify ECL cells (e.g.,

using antibodies against histidine decarboxylase or chromogranin A). Proliferating cells can

be identified using markers such as Ki-67 or by incorporating labeled nucleotides (e.g.,

BrdU) followed by detection with specific antibodies.

Biochemical Markers: Tissue levels of histamine and the activity of histidine decarboxylase,

the enzyme responsible for histamine synthesis in ECL cells, can be measured as indirect

markers of ECL cell mass and activity.

Conclusion
JNJ-26070109 is a selective CCK2 receptor antagonist that effectively inhibits gastrin-mediated

gastric acid secretion and demonstrates the potential to counteract the trophic effects of

hypergastrinemia. Preclinical studies in rats have shown its efficacy in both acute and chronic

settings, and notably, its ability to prevent the acid rebound phenomenon associated with PPI

withdrawal. These findings underscore the therapeutic potential of JNJ-26070109 in the

management of acid-related gastrointestinal disorders, offering a distinct mechanism of action

compared to existing therapies. Further research, particularly quantitative assessment of its

anti-proliferative effects in various models, will continue to elucidate the full therapeutic utility of

this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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